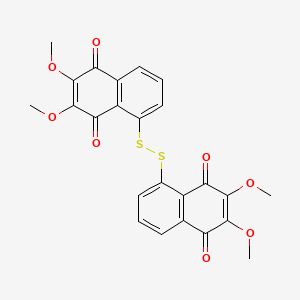![molecular formula C13H13NSe B14151063 2-[(Phenylselanyl)methyl]aniline CAS No. 3541-44-4](/img/structure/B14151063.png)
2-[(Phenylselanyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenylselanyl)methyl]aniline is an organoselenium compound that features a phenylselanyl group attached to a methyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylselanyl)methyl]aniline typically involves the reaction of aniline derivatives with phenylselanyl reagents. One common method is the nucleophilic substitution reaction where an aniline derivative reacts with a phenylselanyl halide under basic conditions. For example, the reaction can be carried out using sodium hydride as a base in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylselanyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate can be employed for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Brominated or nitrated aniline derivatives.
Scientific Research Applications
2-[(Phenylselanyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant and enzyme inhibitory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-[(Phenylselanyl)methyl]aniline involves its interaction with biological molecules through the phenylselanyl group. This group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-[(Phenylthio)methyl]aniline: Contains a phenylthio group instead of a phenylselanyl group.
2-[(Phenylsulfinyl)methyl]aniline: Contains a phenylsulfinyl group.
2-[(Phenylsulfonyl)methyl]aniline: Contains a phenylsulfonyl group.
Uniqueness
2-[(Phenylselanyl)methyl]aniline is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and potential biological activities. The selenium atom in the phenylselanyl group can participate in redox cycling, making the compound a potential antioxidant and enzyme inhibitor. This sets it apart from similar compounds containing sulfur-based groups, which may not exhibit the same redox behavior.
Properties
CAS No. |
3541-44-4 |
|---|---|
Molecular Formula |
C13H13NSe |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-(phenylselanylmethyl)aniline |
InChI |
InChI=1S/C13H13NSe/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10,14H2 |
InChI Key |
AZXOPLQIULXSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


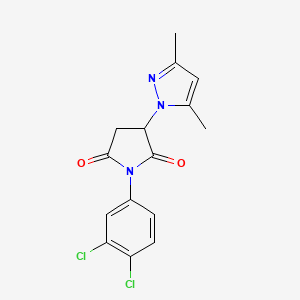
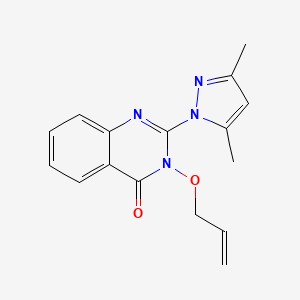
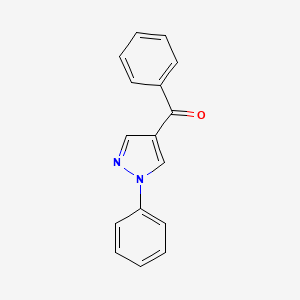

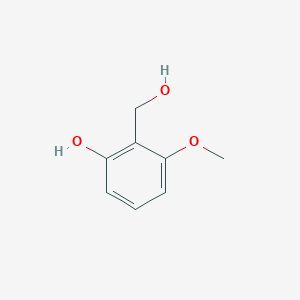
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
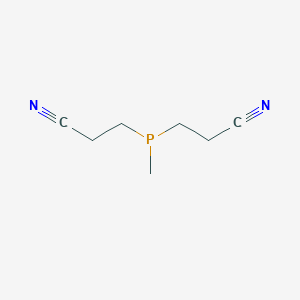

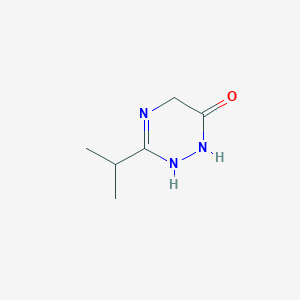
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
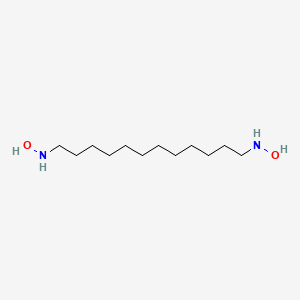

![Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate](/img/structure/B14151061.png)
